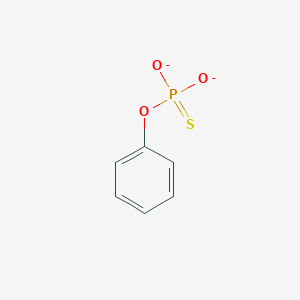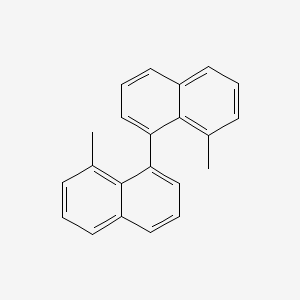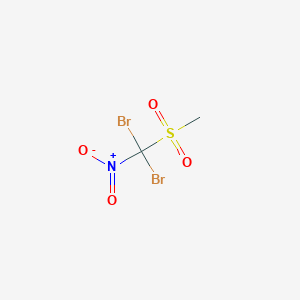
Dibromo(methanesulfonyl)nitromethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibromo(methanesulfonyl)nitromethane is a chemical compound characterized by the presence of bromine, methanesulfonyl, and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibromo(methanesulfonyl)nitromethane typically involves the bromination of methanesulfonyl nitromethane. One common method includes the use of N-bromosuccinimide (NBS) in the presence of dimethyl sulfoxide (DMSO) as a solvent. The reaction is carried out under mild conditions, often at room temperature, to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimized reaction conditions, can be applied to scale up the laboratory synthesis methods.
Analyse Chemischer Reaktionen
Types of Reactions
Dibromo(methanesulfonyl)nitromethane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfonic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Major Products
Substitution: Products include derivatives where bromine atoms are replaced by other functional groups.
Reduction: The major product is the corresponding amine.
Oxidation: The major product is the corresponding sulfonic acid.
Wissenschaftliche Forschungsanwendungen
Dibromo(methanesulfonyl)nitromethane has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial applications
Wirkmechanismus
The mechanism of action of dibromo(methanesulfonyl)nitromethane involves its interaction with molecular targets through its bromine, methanesulfonyl, and nitro groups. These interactions can lead to various biochemical effects, such as inhibition of enzyme activity or modification of protein structures. The exact molecular pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibromomethane: Similar in having two bromine atoms but lacks the methanesulfonyl and nitro groups.
Nitromethane: Contains a nitro group but lacks bromine and methanesulfonyl groups.
Methanesulfonyl Chloride: Contains the methanesulfonyl group but lacks bromine and nitro groups .
Uniqueness
Dibromo(methanesulfonyl)nitromethane is unique due to the combination of bromine, methanesulfonyl, and nitro groups in a single molecule. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
21272-90-2 |
|---|---|
Molekularformel |
C2H3Br2NO4S |
Molekulargewicht |
296.93 g/mol |
IUPAC-Name |
dibromo-methylsulfonyl-nitromethane |
InChI |
InChI=1S/C2H3Br2NO4S/c1-10(8,9)2(3,4)5(6)7/h1H3 |
InChI-Schlüssel |
HPWZWEMFMHXWDR-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C([N+](=O)[O-])(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


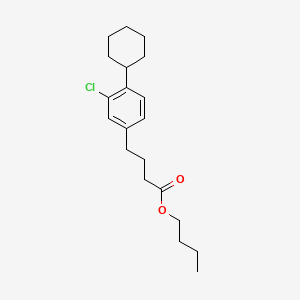



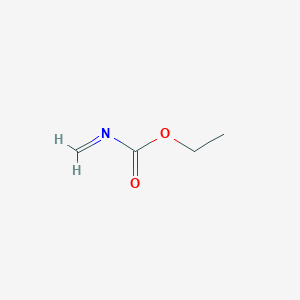
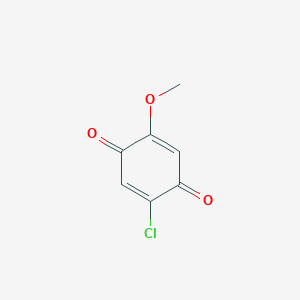
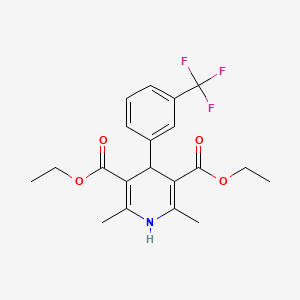
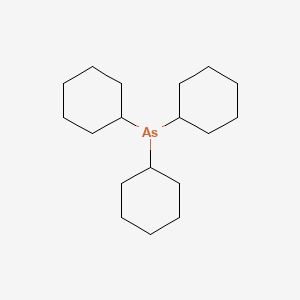
![4-Methyl-2-[(prop-2-en-1-yl)sulfanyl]quinoline](/img/structure/B14697350.png)
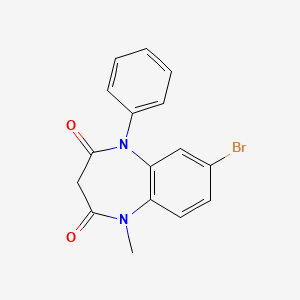
![(1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14697359.png)
